Sodium butyrate Sodium butyrate Sodium butyrate is an organic sodium salt resulting from the replacement of the proton from the carboxy group of butyric acid by a sodium ion. It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor and a geroprotector. It contains a butyrate.
Sodium Butyrate is the sodium salt of butyrate with potential antineoplastic activity. Butyrate, a short chain fatty acid, competitively binds to the zinc sites of class I and II histone deacetylases (HDACs). This binding affects hyperacetylation of histones, resulting in a modified DNA conformation, which subsequently leads to the uncoiling or relaxing of chromatin. Enhanced accessibility of chromatin to transcription-regulatory complexes leads to increased transcriptional activation of various epigenetically suppressed genes. Butyrate, a HDAC inhibitor, induces cell cycle arrest in G1 or G2/M and also increases the expression of other genes and proteins involved in cellular differentiation and apoptotic signaling.
A four carbon acid, CH3CH2CH2COOH, with an unpleasant odor that occurs in butter and animal fat as the glycerol ester.
Brand Name: Vulcanchem
CAS No.: 156-54-7
VCID: VC20740240
InChI: InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);
SMILES: CCCC(=O)[O-].[Na+]
Molecular Formula: C4H8NaO2
Molecular Weight: 111.09 g/mol

Sodium butyrate

CAS No.: 156-54-7

Cat. No.: VC20740240

Molecular Formula: C4H8NaO2

Molecular Weight: 111.09 g/mol

* For research use only. Not for human or veterinary use.

Sodium butyrate - 156-54-7

Specification

Description Sodium butyrate is an organic sodium salt resulting from the replacement of the proton from the carboxy group of butyric acid by a sodium ion. It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor and a geroprotector. It contains a butyrate.
Sodium Butyrate is the sodium salt of butyrate with potential antineoplastic activity. Butyrate, a short chain fatty acid, competitively binds to the zinc sites of class I and II histone deacetylases (HDACs). This binding affects hyperacetylation of histones, resulting in a modified DNA conformation, which subsequently leads to the uncoiling or relaxing of chromatin. Enhanced accessibility of chromatin to transcription-regulatory complexes leads to increased transcriptional activation of various epigenetically suppressed genes. Butyrate, a HDAC inhibitor, induces cell cycle arrest in G1 or G2/M and also increases the expression of other genes and proteins involved in cellular differentiation and apoptotic signaling.
A four carbon acid, CH3CH2CH2COOH, with an unpleasant odor that occurs in butter and animal fat as the glycerol ester.
CAS No. 156-54-7
Molecular Formula C4H8NaO2
Molecular Weight 111.09 g/mol
IUPAC Name sodium;butanoate
Standard InChI InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);
Standard InChI Key SWEYNHYBJHPVJL-UHFFFAOYSA-N
Isomeric SMILES CCCC(=O)[O-].[Na+]
SMILES CCCC(=O)[O-].[Na+]
Canonical SMILES CCCC(=O)O.[Na]
Appearance Assay:≥95% (NMR)A crystalline solid
Melting Point 251.0 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator